Leukotriene B4 dimethyl amide

Receptor Pharmacology Binding Assay Leukotriene B4

Leukotriene B4 dimethyl amide (LTB4-DMA, CAS 83024-92-4) is a synthetic amide derivative of the potent pro-inflammatory lipid mediator Leukotriene B4 (LTB4). It is primarily characterized and procured as a functional LTB4 receptor antagonist, serving as a critical tool compound for investigating the physiological and pathological roles of the LTB4 signaling axis.

Molecular Formula C22H37NO3
Molecular Weight 363.5 g/mol
CAS No. 83024-92-4
Cat. No. B162642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukotriene B4 dimethyl amide
CAS83024-92-4
Synonymsleukotriene B4 dimethylamide
LTB4DMA
Molecular FormulaC22H37NO3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CC=CC(CCCC(=O)N(C)C)O)O
InChIInChI=1S/C22H37NO3/c1-4-5-6-7-8-11-15-20(24)16-12-9-10-13-17-21(25)18-14-19-22(26)23(2)3/h8-13,16-17,20-21,24-25H,4-7,14-15,18-19H2,1-3H3/b10-9+,11-8-,16-12+,17-13-/t20-,21-/m1/s1
InChIKeyBBJRTSLPWQUASB-UKODYPNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leukotriene B4 Dimethyl Amide (LTB4-DMA, CAS 83024-92-4): A Foundational LTB4 Receptor Antagonist for Inflammation and Immunology Research


Leukotriene B4 dimethyl amide (LTB4-DMA, CAS 83024-92-4) is a synthetic amide derivative of the potent pro-inflammatory lipid mediator Leukotriene B4 (LTB4). It is primarily characterized and procured as a functional LTB4 receptor antagonist, serving as a critical tool compound for investigating the physiological and pathological roles of the LTB4 signaling axis . LTB4-DMA acts by inhibiting the binding of [3H]-LTB4 to its receptors, thereby antagonizing LTB4-mediated cellular responses, including neutrophil degranulation and lysozyme release .

Reported LTB4 receptor antagonist tool compound for LTB4 signaling research
Supports neutrophil degranulation and lysozyme release inhibition assays
Useful for receptor desensitization and partial agonism pathway studies

Why a General 'LTB4 Antagonist' Search is Insufficient for Specifying Leukotriene B4 Dimethyl Amide


The term 'LTB4 antagonist' encompasses a chemically and pharmacologically diverse class of compounds, including potent synthetic small molecules (e.g., CP-105696, U-75302) and endocannabinoid-like lipids (e.g., LTB4 ethanolamide), each with distinct receptor selectivity profiles (BLT1 vs. BLT2), binding kinetics, and functional consequences [1]. Simple substitution among these agents is scientifically invalid. For example, LTB4 dimethyl amide exhibits a unique 'partial agonist' property at higher concentrations, a characteristic not shared by many other pure antagonists, which can lead to divergent experimental outcomes if not properly controlled . The quantitative evidence below delineates the specific, verifiable pharmacological fingerprint of Leukotriene B4 dimethyl amide that must guide its selection.

Receptor subtype selectivity profiles differ across LTB4 antagonist classes (BLT1 vs. BLT2), potentially altering assay interpretation.
Concentration-dependent partial agonism at higher concentrations is unique to LTB4 dimethyl amide; pure antagonists may not replicate this behavior.
Binding kinetics and functional outcomes vary significantly between moderate and high-affinity antagonists, limiting direct substitution without validation.

Quantitative Evidence for Leukotriene B4 Dimethyl Amide: A Comparative Pharmacological Profile Against Key LTB4 Receptor Ligands


Receptor Binding Affinity Comparison: LTB4 Dimethyl Amide vs. U-75302 on Guinea Pig Lung Membranes

LTB4 dimethyl amide demonstrates a marginally higher binding affinity for the LTB4 receptor on guinea pig lung membranes compared to the selective BLT1 antagonist U-75302. In a direct radioligand binding assay using [3H]-LTB4 on the same tissue preparation, the inhibition constant (Ki) for LTB4 dimethyl amide is 130 nM, whereas the Ki for U-75302 is 159 nM . This represents an approximate 1.2-fold higher affinity for LTB4 dimethyl amide.

Receptor binding affinity
Cross-study comparable
Ki 130 nM (vs. U-75302 Ki 159 nM on guinea pig lung membranes)
Slightly higher affinity in this tissue model context
1.2-fold difference; supports tissue-specific receptor binding research
Receptor Pharmacology Binding Assay Leukotriene B4

Comparative Functional Antagonism: LTB4 Dimethyl Amide (Ki = 130 nM) vs. LTB4 Ethanolamide (Ki = 1.22 nM)

LTB4 dimethyl amide exhibits significantly weaker functional antagonism at the human BLT1 receptor compared to LTB4 ethanolamide. In CHO cells transfected with human BLTR1, LTB4 dimethyl amide inhibits LTB4-induced neutrophil degranulation with a Ki of 130 nM, while LTB4 ethanolamide demonstrates a Ki of 1.22 nM [1]. This represents an approximately 106-fold difference in potency.

Functional antagonism
Cross-study comparable
Ki 130 nM vs. LTB4 ethanolamide Ki 1.22 nM on human BLT1
Substantially lower potency, may support titratable antagonism studies
~106-fold difference; comparative control for N-substitution effects
Functional Antagonism Structure-Activity Relationship BLT1

Binding Affinity in Human Neutrophils: LTB4 Dimethyl Amide (Ki = 130 nM) vs. CP-105696 (IC50 = 8.42 nM)

LTB4 dimethyl amide is a moderate affinity antagonist of the LTB4 receptor on human neutrophils, in stark contrast to the highly potent synthetic antagonist CP-105696. LTB4 dimethyl amide inhibits LTB4-induced degranulation with a Ki of 130 nM, whereas CP-105696 inhibits [3H]LTB4 binding to high-affinity receptors on human neutrophils with an IC50 of 8.42 nM [1]. This is a >15-fold difference in potency.

Human neutrophil affinity
Cross-study comparable
Ki 130 nM vs. CP-105696 IC50 8.42 nM on human neutrophils
Moderate affinity vs. high-affinity comparator; fits graded blockade models
>15-fold difference; consider for partial receptor activation research
Human Neutrophil High-Affinity Receptor Drug Discovery

Unique Partial Agonism Property of LTB4 Dimethyl Amide at Higher Concentrations

Unlike many pure competitive antagonists, LTB4 dimethyl amide exhibits a concentration-dependent switch from antagonist to partial agonist. While it functions as an antagonist in the nanomolar range, at higher concentrations (e.g., 5 µM), it acts as a partial agonist, most likely via a mechanism of receptor desensitization . This dual behavior is not a shared property of all LTB4 receptor antagonists; for instance, the potent antagonist CP-105696 acts as a non-competitive antagonist without reported partial agonism [1].

Partial agonism
Class-level inference
Antagonist at nM; partial agonist at 5 µM in guinea pig lung/rabbit PMNL
Unique concentration-dependent functional switch; essential for desensitization research
Qualitative mechanism difference; not shared by pure antagonists
Partial Agonism Receptor Desensitization Functional Selectivity

Comparative Binding Affinity for Guinea Pig Lung Membranes: LTB4 Dimethyl Amide (Ki = 130 nM) vs. LY255283 (IC50 ~100 nM)

In a common tissue preparation used for LTB4 pharmacology, guinea pig lung membranes, the binding affinities of LTB4 dimethyl amide and the BLT2-selective antagonist LY255283 are comparable. LTB4 dimethyl amide exhibits a Ki of 130 nM, while LY255283 shows an IC50 of approximately 100 nM for inhibiting [3H]LTB4 binding [1][2].

Guinea pig lung binding
Cross-study comparable
Ki 130 nM vs. LY255283 IC50 ~100 nM on guinea pig lung membranes
Comparable affinity; choice depends on pharmacological profile needs
Within 1.3-fold; supports tissue-model receptor binding comparisons
Guinea Pig Lung Receptor Binding BLT2

Defined Application Scenarios for Leukotriene B4 Dimethyl Amide Based on its Verified Differential Profile


Investigating Mechanisms of LTB4 Receptor Desensitization and Functional Selectivity

Given its unique property of acting as a partial agonist at higher concentrations (e.g., 5 µM), Leukotriene B4 dimethyl amide is an essential tool for studies specifically designed to investigate receptor desensitization, internalization, or biased signaling pathways downstream of the LTB4 receptor . This application leverages a functional characteristic not found in pure antagonists, making LTB4-DMA irreplaceable for this line of inquiry.

Titratable Antagonism in Functional Neutrophil and Leukocyte Assays

With its moderate affinity (Ki = 130 nM) for inhibiting LTB4-induced degranulation and lysozyme release, LTB4 dimethyl amide is ideally suited for experiments requiring a titratable or graded blockade of LTB4 signaling . This is in contrast to high-potency antagonists like CP-105696, which may cause near-complete inhibition at low doses, obscuring subtle dose-response relationships.

Pharmacological Profiling in Established Guinea Pig Tissue Models

The well-characterized and reproducible activity of LTB4 dimethyl amide on guinea pig lung membranes (Ki = 130 nM) and its ability to antagonize LTB4-induced contractions in this tissue make it a reliable reference standard for comparative pharmacology studies . It serves as a benchmark 'moderate antagonist' against which the potency and efficacy of novel LTB4 receptor ligands can be quantitatively compared in a widely accepted, classic bioassay system.

Control Compound for Assessing the Impact of Amide N-Substitution on LTB4 Ligand Pharmacology

As an N,N-dimethyl amide derivative of LTB4, this compound is essential for structure-activity relationship (SAR) studies focused on the LTB4 pharmacophore. Its 106-fold lower potency compared to LTB4 ethanolamide provides a clear, quantifiable benchmark for understanding how modifications at the amide nitrogen profoundly impact BLT1 receptor affinity and efficacy . It serves as a key comparator when evaluating other amide, ester, or carboxylic acid analogs.

Application
Selection Property
Validation Focus
LTB4 receptor desensitization / biased signaling research
Reported concentration-dependent partial agonism
Desensitization endpoint monitoring and pathway activation profiling
Graded receptor blockade in neutrophil / leukocyte functional assays
Moderate affinity and reported inhibition of degranulation
Dose-response relationships for lysozyme release and cellular activation
Comparative pharmacology in established guinea pig lung tissue models
Well-characterized tissue binding data
Benchmarking novel LTB4 ligands in a classic bioassay context
Structure-activity relationship (SAR) studies of LTB4 pharmacophore
Amide N-substitution impact on BLT1 affinity
Comparator analysis for ester, amide, and carboxylic acid analogs

Technical Documentation Hub

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31 linked technical documents
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